Cas no 16725-75-0 ((2R)-2-Methyl-1-phenylbutan-1-one)

(2R)-2-Methyl-1-phenylbutan-1-one structure
16725-75-0 structure
Product Name:(2R)-2-Methyl-1-phenylbutan-1-one
CAS No:16725-75-0
MF:C11H14O
MW:162.228263378143
CID:2781302
PubChem ID:12600278
Update Time:2025-04-21

(2R)-2-Methyl-1-phenylbutan-1-one Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-Methyl-1-phenylbutan-1-one
    • 16725-75-0
    • DTXSID80503963
    • (r)-2-methyl-1-phenyl-butan-1-one
    • DTXCID70454773
    • SCHEMBL10489465
    • Inchi: 1S/C11H14O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m1/s1
    • InChI Key: DGZJLMWKIQOQFA-SECBINFHSA-N
    • SMILES: O=C(C1C=CC=CC=1)[C@H](C)CC

Computed Properties

  • Exact Mass: 162.104465066Da
  • Monoisotopic Mass: 162.104465066Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 17.1Ų

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